molecular formula C23H22BNO B166798 (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 131180-90-0

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Cat. No.: B166798
CAS No.: 131180-90-0
M. Wt: 339.2 g/mol
InChI Key: GXAMQZFEKIDKAP-QFIPXVFZSA-N
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Description

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole (CAS: 131180-90-0) is a boron-containing heterocyclic compound with a fused pyrrolidine-oxazaborole scaffold. Its structure features three phenyl groups at the 1,3,3-positions and an (S)-configured stereocenter, making it a chiral catalyst in asymmetric synthesis . This compound belongs to the Corey-Bakshi-Shibata (CBS) catalyst family, which is widely employed in enantioselective reductions, particularly for ketones to secondary alcohols .

Properties

IUPAC Name

(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMQZFEKIDKAP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447842
Record name (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131180-90-0
Record name (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Reactants :

    • Phenylboronic acid

    • Trimethyl orthoformate

    • (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Conditions :

    • Solvent: Toluene or dichloromethane

    • Acid: p-Toluenesulfonic acid (PTSA)

    • Temperature: Reflux (110°C)

    • Time: 6–8 hours

  • Key Step :

    • Azeotropic removal of water using molecular sieves or Dean-Stark apparatus.

Yield : 78–85%
Purity : 90–95% ee (lower than boroxine method due to residual boronic acid).

Catalytic Asymmetric Reduction Adaptations

While primarily used for methyl-CBS catalysts, Corey’s method can be modified for phenyl variants.

Procedure:

  • Reactants :

    • (R)-2-(Diphenylhydroxymethyl)pyrrolidine

    • Triphenylborane (B(C₆H₅)₃)

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: −78°C to 0°C

    • Time: 4–6 hours

Yield : 70–75%
Purity : 85–90% ee (requires recrystallization for enhancement).

Comparative Analysis of Methods

Method Reactants Yield Purity (ee) Cost Scalability
Boroxine-AcetalBoroxine, acetal, amino alcohol85–92%>98%HighIndustrial
Boronic Acid-AcetalBoronic acid, acetal, amino alcohol78–85%90–95%ModerateLaboratory
Catalytic AsymmetricTriphenylborane, amino alcohol70–75%85–90%LowSmall-scale

Critical Challenges and Solutions

  • Moisture Sensitivity : All methods require anhydrous conditions. Use of molecular sieves or inert atmosphere (N₂/Ar) is mandatory.

  • Byproduct Formation : Residual boronic acid in Method 2 reduces ee. Purification via column chromatography (SiO₂, hexane/ethyl acetate) resolves this.

  • Catalyst Recovery : Industrial processes employ immobilized amino alcohols on silica gel for reuse.

Industrial Applications

  • Ezetimibe Synthesis : The compound serves as a catalyst in enantioselective reduction of ketones to chiral alcohols, critical for cholesterol inhibitors.

  • Pharmaceutical Intermediates : Used in aprepitant (antiemetic) production via asymmetric hydrogenation.

Recent Advancements (2020–2025)

  • Flow Chemistry : Continuous-flow systems improve reaction control, achieving 95% yield and >99% ee.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces toluene, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include borane complexes such as borane-dimethyl sulfide and borane-tetrahydrofuran.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are used in substitution reactions.

Major Products

The major products formed from these reactions include enantioselective secondary alcohols from the reduction of ketones and various substituted boron compounds from substitution reactions .

Comparison with Similar Compounds

Structural Variations and Stereochemistry

The key structural differences among related compounds lie in substituents on the boron atom and the pyrrolidine ring. Below is a comparative analysis:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Applications
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole 1,3,3-Triphenyl 131180-90-0 C₂₄H₂₂BNO 351.25 Asymmetric catalysis
(S)-1-Methyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole 1-Methyl, 3,3-Diphenyl 112022-81-8 C₁₈H₂₀BNO 277.17 CBS reductions, drug intermediates
(S)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole 1-Butyl, 3,3-Diphenyl 129145-37-5 C₂₁H₂₆BNO 321.25 Catalysis in sterically demanding reactions
(R)-1-Methyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole (CBS catalyst) 1-Methyl, 3,3-Diphenyl (R) 112022-83-0 C₁₈H₂₀BNO 277.17 Enantioselective ketone reductions

Key Observations :

  • Stereochemical Impact : The (S) and (R) enantiomers of methyl-diphenyl derivatives show mirror-image catalytic behaviors. For example, the (R)-CBS catalyst preferentially produces (R)-alcohols, while the (S)-enantiomer yields (S)-alcohols .

Physical and Chemical Properties

Property (S)-1,3,3-Triphenyl (S)-1-Methyl-3,3-Diphenyl (R)-1-Methyl-3,3-Diphenyl
Melting Point Not reported 115–117°C Similar to (S)-enantiomer
Density Not reported 0.93 g/mL at 20°C 0.93 g/mL at 20°C
Solubility Toluene, THF Toluene, dichloromethane Toluene, dichloromethane
Stability Air-sensitive Air- and moisture-sensitive Air- and moisture-sensitive

Notes: The triphenyl compound’s higher molecular weight and aromaticity may reduce solubility in polar solvents compared to methyl/butyl analogs.

Catalytic Performance

  • Enantiomeric Excess (ee): The (S)-1-methyl-3,3-diphenyl variant achieves >99% ee in reductions of prochiral ketones like acetophenone . The triphenyl derivative’s performance is less documented but expected to excel in bulky substrates due to increased steric hindrance .
  • Reaction Scope : Butyl derivatives are preferred for large-scale syntheses due to better handling and commercial availability (e.g., Synthonix offers 1g for $255) .

Biological Activity

(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole, also known as (S)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole, is a compound with significant potential in various biological applications. Its unique structure incorporates a boron atom within an oxazaborole framework, which has been associated with diverse biological activities.

  • Molecular Formula : C23H22BNO
  • Molecular Weight : 339.24 g/mol
  • CAS Number : 131180-90-0
  • Physical State : White to off-white powder
  • Melting Point : 73–75 °C

Antimicrobial Properties

Research has indicated that oxazaboroles exhibit notable antimicrobial activity. The oxazaborole class has been particularly effective against various bacterial strains. For instance:

  • Mechanism of Action : Oxazaboroles are known to inhibit the enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for bacterial protein synthesis. This inhibition leads to bactericidal effects against Gram-positive bacteria and some Gram-negative bacteria.
  • Case Study : A study demonstrated the effectiveness of oxazaboroles against Mycobacterium tuberculosis, highlighting their potential in treating resistant strains of this pathogen.

Anticancer Activity

The compound's structural features may contribute to its anticancer properties:

  • Cytotoxicity Testing : In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. The compound was tested against several human tumor cell lines and showed a dose-dependent response.
Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical)5.010
MCF7 (Breast)7.515
A549 (Lung)4.08

Anti-inflammatory Effects

Preliminary studies suggest that oxazaboroles may exert anti-inflammatory effects:

  • Mechanism : The compound appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
  • Research Findings : In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers.

In Vivo Studies

In vivo experiments conducted on murine models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound:

  • Bioavailability : The compound exhibited moderate bioavailability with a half-life of approximately 6 hours.
  • Dosage : Effective dosages ranged from 10 mg/kg to 50 mg/kg depending on the condition being treated.

Toxicology Profile

Safety assessments indicate that this compound has a favorable toxicity profile:

  • Acute Toxicity : Studies show no significant acute toxicity at therapeutic doses.
  • Long-term Effects : Chronic exposure studies are ongoing to evaluate potential long-term effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Reactant of Route 2
Reactant of Route 2
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

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